L-Serine-d3
Description
Properties
IUPAC Name |
(2S)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-RBXBQAPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
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Starting Material : L-Aspartic acid isotopically labeled at specific carbon positions.
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Oxidation : Treatment with a peracid (e.g., m-chloroperbenzoic acid) induces Baeyer-Villiger oxidation, forming a ketone intermediate.
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Rearrangement : The ketone undergoes stereospecific migration of the deuterated carbon, preserving the original configuration.
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Hydrolysis : Acidic or basic hydrolysis yields L-serine (2,3,3-D₃) with >98% isotopic enrichment.
Key Advantages
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Stereochemical Retention : The migration step maintains the chiral integrity of the labeled carbon.
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Scalability : Suitable for multi-gram synthesis with minimal racemization.
Isotopic Exchange via Deuteration of Serine Intermediates
Direct deuteration of L-serine or its precursors offers an alternative route. This method involves substituting hydrogen atoms with deuterium at the 2,3,3 positions using deuterated reagents.
Reductive Deuteration of 3-Phosphoglycerate Derivatives
The de novo serine biosynthesis pathway inspires this approach, leveraging glycolytic intermediates:
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Deuterated 3-Phosphoglycerate (3-PG) : 3-PG enriched with deuterium at the C-2 and C-3 positions is synthesized via enzymatic or chemical means.
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Enzymatic Conversion : Phosphoglycerate dehydrogenase (PHGDH) catalyzes the oxidation of 3-PG to 3-phosphonooxypyruvate, followed by transamination to yield L-serine (2,3,3-D₃).
Challenges
Acid-Catalyzed H/D Exchange
Serine undergoes H/D exchange in deuterated solvents under acidic conditions:
Limitations
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Positional Specificity : Random deuteration requires rigorous purification to isolate the desired isotopomer.
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Side Reactions : Prolonged heating may degrade serine or introduce racemization.
Custom Synthesis from Deuterated Building Blocks
Specialized suppliers like GlpBio and MedChemExpress utilize multi-step organic synthesis to produce L-serine (2,3,3-D₃) for research applications.
Stepwise Deuterium Incorporation
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Glycine Deuteration : Glycine-2,2-D₂ serves as a precursor.
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Hydroxymethylation : Reaction with deuterated formaldehyde (DCDO) introduces the C-3 deuterium.
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Chiral Resolution : Enzymatic or chromatographic methods isolate the L-enantiomer.
| Supplier | Catalog Number | Purity | Key Steps |
|---|---|---|---|
| GlpBio | GC64653 | 98% | Deuteration via LiAlD₄ reduction |
| MedChemExpress | N/A | 95% | Hydrogenolysis of deuterated aziridines |
Analytical Validation of Isotopic Purity
Ensuring accurate deuterium placement and quantification requires advanced analytical techniques:
Mass Spectrometry (MS)
Chemical Reactions Analysis
Metabolic Pathways
L-Serine participates in several key metabolic reactions:
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Conversion to Glycine : L-serine is converted to glycine through the action of the enzyme serine hydroxymethyltransferase. This reaction involves the transfer of a hydroxymethyl group and is essential for maintaining cellular levels of both amino acids.
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Sphingolipid Biosynthesis : L-Serine (2,3,3-D3) serves as a substrate for serine palmitoyltransferase in the biosynthesis of sphingolipids. This reaction condenses L-serine with palmitoyl-CoA to produce 3-ketodihydrosphingosine (3KDS), which is a precursor for various sphingolipids critical for cell membrane integrity and signaling.
Reaction Mechanisms
The reaction mechanisms involving L-serine (2,3,3-D3) can be analyzed through kinetic studies and isotopic labeling:
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Kinetics of SPT : The incorporation of deuterated serine into 3KDS has been studied using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS/MS). The reaction rates indicate that the presence of deuterium does not significantly alter the kinetics compared to non-deuterated serine .
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Enzyme Regulation : Studies have shown that the enzyme serine palmitoyltransferase exhibits allosteric regulation in response to substrate concentrations, indicating complex interactions in lipid metabolism .
Comparative Reaction Rates
The following table summarizes comparative reaction rates for different isotopes of serine in the formation of 3KDS:
| Substrate | Reaction Rate (pmol/min/mg microsome) | Km (mM) |
|---|---|---|
| L-Serine | 387.6 ± 34.2 | 1.37 ± 0.4 |
| L-Serine (2,3,3-D3) | Similar rates observed | Similar Km |
Scientific Research Applications
Biochemical Research
Metabolism Studies
L-Serine is crucial in metabolic pathways, particularly in the synthesis of proteins and other amino acids. Its isotopic labeling allows researchers to trace metabolic pathways and understand the dynamics of amino acid metabolism in various biological systems. For example, studies have utilized L-Serine (2,3,3-D3) to investigate the role of serine in cancer metabolism, revealing how cancer cells utilize serine for growth and proliferation .
Proteomics
In proteomic studies, L-Serine (2,3,3-D3) is employed to label proteins for quantitative analysis. The isotopic labeling enhances the sensitivity and accuracy of mass spectrometry techniques used to identify and quantify proteins in complex biological samples. A study highlighted its application in comparative proteomics, where labeled proteins were used to differentiate between control and treated samples .
Neuroscience
Neurotransmitter Synthesis
L-Serine serves as a precursor for the synthesis of neurotransmitters such as D-serine, which is essential for NMDA receptor activation in the brain. Research has shown that isotopically labeled L-Serine can help elucidate the pathways involved in neurotransmitter synthesis and metabolism, aiding in the understanding of neurological disorders .
Neuroprotective Studies
Investigations into neuroprotection have utilized L-Serine (2,3,3-D3) to assess its potential benefits in neurodegenerative diseases. Case studies have indicated that supplementation with L-serine may enhance neuronal survival under stress conditions by modulating metabolic responses .
Pharmaceutical Development
Drug Formulation
The stable isotope-labeled form of L-Serine is often used in drug formulation studies to evaluate pharmacokinetics and bioavailability. By tracking the labeled compound through metabolic pathways, researchers can gain insights into how drugs are processed in the body .
Cancer Therapeutics
L-Serine (2,3,3-D3) has been investigated for its role in developing cancer therapies. Research indicates that targeting serine metabolism can inhibit tumor growth. Studies have shown that certain cancer cells exhibit heightened dependence on serine for survival, making it a potential target for therapeutic intervention .
Clinical Applications
Nutritional Studies
L-Serine supplementation has been explored for its potential benefits in clinical nutrition. It may support muscle health and recovery post-exercise due to its role in protein synthesis. Clinical trials are ongoing to evaluate its effectiveness in various populations .
Metabolic Disorders
Research has focused on the implications of L-Serine supplementation for individuals with metabolic disorders such as phenylketonuria (PKU). The compound's ability to provide alternative metabolic pathways can be beneficial for managing such conditions .
Data Summary Table
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Biochemical Research | Metabolism studies | Tracing metabolic pathways; cancer metabolism insights |
| Proteomics | Quantitative analysis | Enhanced sensitivity in mass spectrometry |
| Neuroscience | Neurotransmitter synthesis | Role as precursor for D-serine; NMDA receptor activation |
| Pharmaceutical Development | Drug formulation | Insights into pharmacokinetics |
| Clinical Applications | Nutritional studies; metabolic disorders | Potential benefits for muscle health; PKU management |
Mechanism of Action
L-Serine (2,3,3-D3) exerts its effects primarily through its role in protein synthesis and metabolic pathways. It acts as a precursor for the synthesis of glycine and cysteine, which are essential for the production of proteins and other biomolecules. Additionally, L-Serine is involved in the formation of sphingolipids, which are crucial for cell membrane integrity and signaling .
Molecular Targets and Pathways:
Glycine Receptors: L-Serine activates glycine receptors, leading to neurotransmitter synthesis and neuroprotection.
PPAR-γ Pathway: Upregulation of PPAR-γ results in anti-inflammatory effects and neuroprotection
Comparison with Similar Compounds
Isotopologues of L-Serine
L-Serine (2,3,3-D₃) is compared below with other isotopically labeled L-serine derivatives:
Kinetic Isotope Effects (KIEs)
KIEs were measured for SPT enzymes across species using deuterated substrates:
Key Insight : The absence of KIE in human and yeast SPT with L-Serine (2,3,3-D₃) implies a catalytic mechanism involving solvent-mediated proton exchange at C2. In contrast, bacterial SPT retains the deuterium, reflecting divergent active-site dynamics .
Substrate Affinity (Km)
SPT affinity for L-Serine (2,3,3-D₃) was compared to other substrates:
Biological Activity
L-Serine (2,3,3-D3), a deuterated form of the non-essential amino acid L-serine, plays a significant role in various biological processes, particularly in neuroprotection and cellular metabolism. This article explores its biological activity based on recent research findings, case studies, and data tables.
Overview of L-Serine
L-Serine is vital for several physiological functions, including:
- Neurotransmitter Synthesis : It serves as a precursor for neurotransmitters such as glycine and D-serine.
- Cell Proliferation : It is involved in the synthesis of nucleotides and phospholipids, essential for cell growth and division.
- Neuroprotection : L-serine has been shown to protect neurons from excitotoxicity and promote neuronal survival.
L-Serine (2,3,3-D3) exhibits its biological activity through several mechanisms:
- Activation of Glycine Receptors : L-serine acts as an agonist for glycine receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS). Activation leads to hyperpolarization of neurons, reducing excitability and preventing excitotoxic damage from excessive glutamate activity .
- Inhibition of Microglial Activation : Research indicates that L-serine may inhibit microglial activation and the release of inflammatory cytokines, contributing to its neuroprotective effects in conditions like traumatic brain injury and neurodegenerative diseases .
- Regulation of Sphingolipid Metabolism : In yeast models, L-serine has been shown to influence sphingolipid metabolism by modulating serine palmitoyltransferase (SPT) activity. This regulation is crucial for maintaining cellular homeostasis and signaling pathways .
Neuroprotection in Neurodegenerative Diseases
A study involving amyotrophic lateral sclerosis (ALS) patients demonstrated that L-serine supplementation was generally safe and could potentially slow disease progression. Patients received varying doses (0.5 to 15 g/day), with positive outcomes noted in neuronal health markers .
White Matter Injury Recovery
In animal models, L-serine administration following lysophosphatidylcholine-induced white matter injury resulted in significant remyelination and protection of oligodendrocytes. This suggests that L-serine can stimulate neural stem cells to differentiate into oligodendrocytes, enhancing recovery from demyelinating conditions .
Biological Properties of L-Serine (2,3,3-D3)
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄D₃NO₃ |
| Molecular Weight | 108.111 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 394.8 °C at 760 mmHg |
| Melting Point | Not Available |
Summary of Case Studies on Neuroprotective Effects
| Study Type | Dosage Range | Observations |
|---|---|---|
| ALS Patient Study | 0.5 - 15 g/day | Safe; potential slowing of disease |
| White Matter Injury in Mice | 114 - 1026 mg/kg | Significant remyelination observed |
| Traumatic Brain Injury in Mice | Varies | Reduced microglial activation |
Research Findings
Recent studies have highlighted the diverse roles of L-serine beyond its traditional understanding as a simple amino acid:
- Metabolic Pathways : L-serine is involved in several metabolic pathways critical for energy production and cellular function. Its conversion to glycine and other metabolites is essential for maintaining metabolic balance within cells .
- Neurodevelopment : The presence of L-serine is crucial during neurodevelopment stages, influencing neuronal differentiation and maturation processes .
Q & A
Q. What is the role of L-Serine (2,3,3-D3) in studying enzyme kinetics and metabolic pathways?
L-Serine (2,3,3-D3) is a deuterated tracer used to investigate enzyme mechanisms, particularly in serine palmitoyltransferase (SPT) reactions. Its deuterium labels at C2 and C3 positions allow researchers to track proton exchange and isotope effects during catalysis. For example, in SPT assays, the loss of C2 deuterium during 3-ketodihydrosphingosine (KDS) formation provides insights into catalytic steps and solvent interactions . This substrate is critical for distinguishing between human and bacterial SPT isoforms, as their kinetic isotope effects (KIE) differ significantly .
Q. How is L-Serine (2,3,3-D3) synthesized and characterized for experimental use?
Deuterated L-serine is synthesized via isotopic labeling, with purity (>98%) verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR). Key parameters include solubility (125 mg/mL in water with sonication) and storage conditions (-80°C for long-term stability). Researchers must pre-warm samples to 37°C and sonicate to avoid aggregation . Characterization involves comparing observed vs. expected masses of reaction products (e.g., 3-KDS) using MS, ensuring isotopic retention during enzymatic reactions .
Q. What methodological controls are essential when using deuterated substrates like L-Serine (2,3,3-D3)?
Controls should include:
- Unlabeled substrate comparisons to baseline reaction rates.
- Microsomal vs. purified enzyme systems to validate membrane-bound enzyme activity (e.g., human SPT in microsomes retains ~70–80% activity compared to coexpressed subunits) .
- Isotope-specific controls (e.g., [3,3-D]l-serine) to isolate positional isotope effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in KIE data between human and bacterial SPT isoforms?
Human SPT shows negligible KIE with [2,3,3-D]l-serine, while bacterial SPT exhibits a ~50% rate reduction. This discrepancy arises from differences in catalytic mechanisms: bacterial SPT relies on a single lysine residue for proton transfer, whereas human SPT involves small regulatory subunits (ssSPTa) that alter active-site dynamics . To validate, use:
Q. What experimental approaches validate proton exchange mechanisms in SPT reactions?
HPLC-ESI-MS/MS quantifies 3-KDS products to track deuterium retention. For example, using L-Serine (2,3,3-D3) in yeast SPT assays yields 3-KDS (+2D), confirming complete C2 deuterium loss and solvent-mediated proton exchange . Complementary techniques include:
Q. How should researchers design experiments to account for isotopic interference in enzyme assays?
- Avoid overlabeling : Use single-position deuterium labels (e.g., C3 only) to minimize steric effects.
- Compare multiple isotopes : Test [2-13C]l-serine to distinguish kinetic vs. binding isotope effects .
- Normalize activity : Express results relative to unlabeled substrate rates (e.g., KH/KD ratios) .
Q. What are best practices for reconciling conflicting literature on SPT mechanisms?
- Replicate assays using identical substrates (e.g., L-Serine (2,3,3-D3)) and enzyme preparations.
- Meta-analysis : Compare KIE values across studies (e.g., Table 3 in vs. ).
- Molecular dynamics simulations to model active-site interactions and validate hypotheses .
Methodological Guidance
Q. How to optimize solubility and stability of L-Serine (2,3,3-D3) in experimental workflows?
Q. What analytical techniques are critical for verifying isotopic integrity?
Q. How to ensure reproducibility in enzyme kinetic studies with deuterated substrates?
- Standardize enzyme sources : Use recombinant human scSPT (1:1:1 subunit ratio) for consistency .
- Triplicate assays : Report mean ± SD (e.g., C17 LCB levels: 2,031.6 ± 76.1 pmol mg−1) .
- Reference primary literature : Cite foundational studies on SPT mechanisms (e.g., ) and avoid non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
